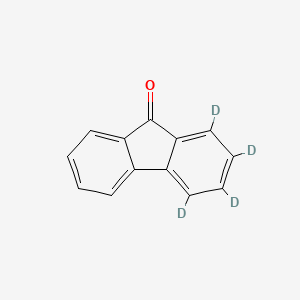![molecular formula C9H14O3 B12640051 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene CAS No. 918952-55-3](/img/structure/B12640051.png)
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethyl-1,7,9-trioxaspiro[45]dec-3-ene is a spiroacetal compound characterized by its unique trioxaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene typically involves the formation of the spiroacetal ring system. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spiroacetal structure. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiroacetal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s spiroacetal structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: A similar spiroacetal compound with a different substitution pattern.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiroacetal with a different oxygen arrangement in the ring system.
Uniqueness
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene is unique due to its specific trioxaspiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918952-55-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8,8-dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C9H14O3/c1-8(2)11-6-9(7-12-8)4-3-5-10-9/h3-4H,5-7H2,1-2H3 |
InChI Key |
GSXPGHVXIGAJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CO1)C=CCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


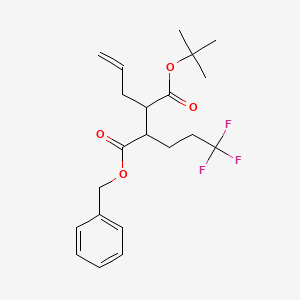
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)


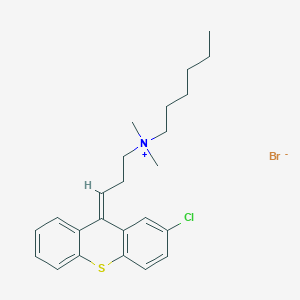
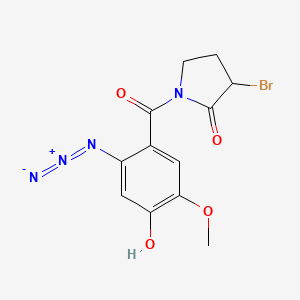
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
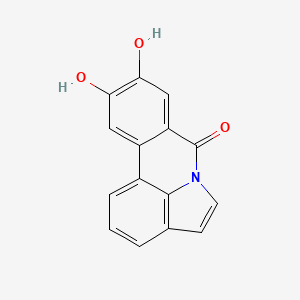

![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)


